

Application Notes and Protocols for Electrophysiology Studies with Recainam Hydrochloride

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Compound of Interest

Compound Name: *Recainam Hydrochloride*

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Introduction

Recainam hydrochloride is a Class Ic antiarrhythmic agent that demonstrates potent blockade of voltage-gated sodium channels (NaV).^{[1][2]} Its primary mechanism of action involves a state- and frequency-dependent inhibition of the fast sodium current (I_{Na}), which is crucial for the initiation and propagation of the cardiac action potential.^[1] This property makes Recainam a subject of interest in cardiovascular research and drug development for the management of arrhythmias.

These application notes provide detailed protocols for conducting electrophysiology studies to characterize the effects of **Recainam hydrochloride** on cardiac ion channels, particularly the NaV1.5 channel, which is predominantly expressed in the heart.^[1] The included methodologies cover whole-cell patch-clamp techniques to investigate tonic and use-dependent block, which are characteristic features of Class Ic antiarrhythmic drugs.

Mechanism of Action

Recainam exerts its antiarrhythmic effects by binding to and blocking voltage-gated sodium channels. The blockade is more pronounced at higher frequencies of cardiac stimulation, a phenomenon known as use-dependence or frequency-dependence.^[3] This is attributed to

Recainam's preferential binding to the open and inactivated states of the sodium channel, which are more populated during rapid action potential firing, as seen in tachyarrhythmias.[1] By blocking the influx of sodium ions, Recainam slows the maximum upstroke velocity (V_{max}) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[4] Notably, Recainam has been shown to have a minimal effect on the action potential duration.[2][3]

Quantitative Data Summary

The following tables summarize the electrophysiological effects of **Recainam hydrochloride** based on published literature. It is important to note that specific IC50 values for Recainam on NaV1.5 channels are not readily available in the public domain.[1] The data presented here are primarily from studies on isolated cardiac tissues.

Table 1: Effects of **Recainam Hydrochloride** on Cardiac Action Potential Parameters

Parameter	Species/Tissue	Concentration(s)	Key Findings	Reference(s)
Vmax (Maximum Upstroke Velocity)	Rabbit Ventricular Papillary Muscle	3 x 10 ⁻⁵ to 3 x 10 ⁻⁴ M	Concentration-dependent decrease in Vmax.	[3]
Canine and Rabbit Myocardial Fibers	10 to 300 µM	Concentration- and frequency-dependent decrease in Vmax. At 300 µM, Vmax was reduced by 51% in ventricular muscle and 44% in atrial muscle.	[2]	
Action Potential Duration (APD)	Rabbit Ventricular Papillary Muscle	3 x 10 ⁻⁵ to 3 x 10 ⁻⁴ M	No significant effect on action potential duration.	[3]
Canine and Rabbit Myocardial Fibers	Up to 300 µM	No change in action potential duration in ventricular and atrial muscle. In Purkinje fibers, APD at 90% repolarization was decreased by 36% at 300 µM.	[2]	

Effective Refractory Period (ERP)	Canine and Rabbit Myocardial Fibers	Up to 300 μ M	Little to no change in ventricular and atrial muscle. Markedly reduced in Purkinje fibers (34% decrease at 300 μ M).	[2]
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Table 2: Use-Dependent Block of Vmax by **Recainam Hydrochloride** in Rabbit Ventricular Papillary Muscle

Parameter	Concentration	Stimulation Frequency	Value	Reference(s)
Steady-State Block	10-4 M	1.0 Hz	39.8% reduction in Vmax	[3]
Rate Constant of Onset	10-4 M	1.0 Hz	0.17 per action potential	[3]
Time Constant of Recovery (Offset)	10-4 M	-	17.2 seconds	[3]

Experimental Protocols

The following are detailed protocols for investigating the electrophysiological effects of **Recainam hydrochloride** using the whole-cell patch-clamp technique. These protocols are designed for use with isolated cardiomyocytes or cell lines heterologously expressing the NaV1.5 channel (e.g., HEK293 cells).

Protocol 1: Determination of Tonic and Phasic Block of NaV1.5 Currents

Objective: To characterize the concentration-dependent tonic and use-dependent (phasic) block of NaV1.5 channels by **Recainam hydrochloride**.

Materials:

- Isolated cardiomyocytes or HEK293 cells stably expressing NaV1.5.
- **Recainam hydrochloride** stock solution (e.g., 10 mM in DMSO).
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[1]
- Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).[1]
- Patch-clamp amplifier, digitizer, and data acquisition software.
- Borosilicate glass pipettes (resistance of 1-3 MΩ when filled with internal solution).

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.
- Establish Whole-Cell Configuration:
 - Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Allow for dialysis of the internal solution into the cell for 3-5 minutes before recording.
- Voltage-Clamp Protocol for Tonic Block:
 - Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all NaV1.5 channels are in the resting state.[5]
 - Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit inward sodium currents.[5]

- Maintain a long inter-pulse interval (e.g., 20 seconds) to allow for full recovery from inactivation and to measure the tonic block.
- Voltage-Clamp Protocol for Use-Dependent Block:
 - From a holding potential of -120 mV, apply a train of short depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).^[1]
 - Record the peak inward sodium current for each pulse in the train.
- Application of Recainam:
 - After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of **Recainam hydrochloride**.
 - Allow 3-5 minutes for the drug to equilibrate.
- Repeat Voltage Protocols: Repeat the voltage protocols for tonic and use-dependent block in the presence of Recainam.
- Data Analysis:
 - Measure the peak amplitude of the inward sodium current for each voltage step or pulse.
 - Tonic Block: Calculate the percentage of block by comparing the peak current in the presence of Recainam to the control current.
 - Use-Dependent Block: Normalize the peak current of each pulse in the train to the first pulse. Plot the normalized current against the pulse number to determine the rate and extent of use-dependent block.

Protocol 2: Determining the Kinetics of Recovery from Use-Dependent Block

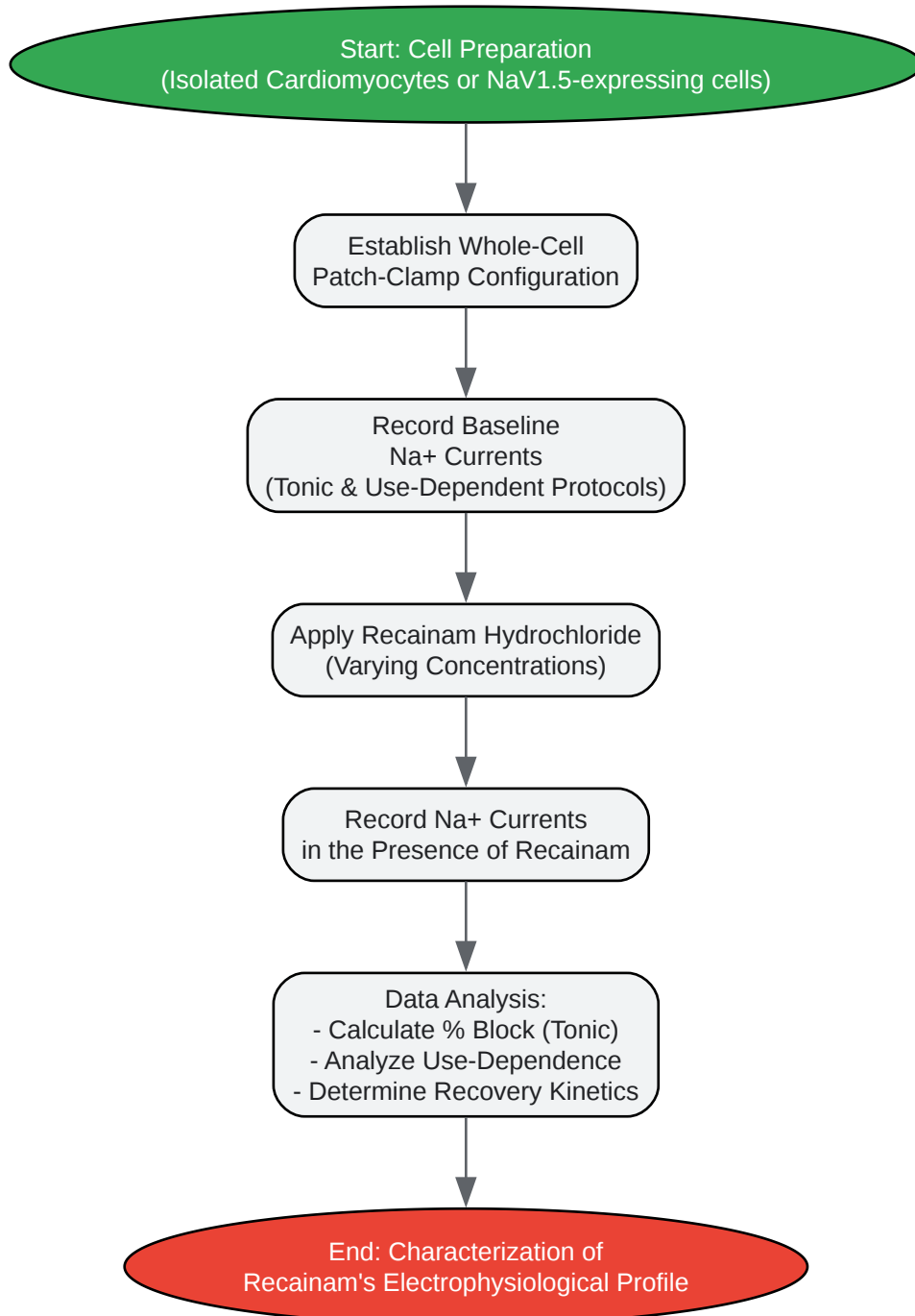
Objective: To measure the time constant for the recovery of NaV1.5 channels from use-dependent block by Recainam.

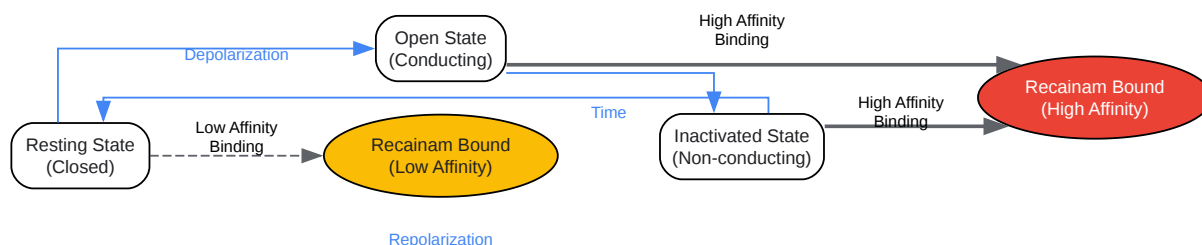
Procedure:

- **Induce Use-Dependent Block:** Apply a train of depolarizing pulses (e.g., 20 pulses at 5 Hz) in the presence of Recainam to induce a steady-state block.
- **Recovery Protocol:** Following the pulse train, apply a variable duration recovery interval at a hyperpolarized potential (e.g., -120 mV).
- **Test Pulse:** After the recovery interval, apply a single test pulse to measure the recovered current.
- **Data Analysis:** Plot the normalized recovered current as a function of the recovery interval duration. Fit the data with a single exponential function to determine the time constant of recovery (τ_{recovery}).

Visualizations

Signaling Pathway





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